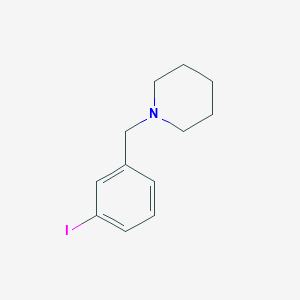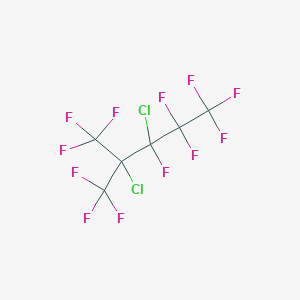
2,3-Dichlor-Nonafluor-2-(Trifluormethyl)pentan
Übersicht
Beschreibung
2,3-Dichlorononafluoro-2-(trifluoromethyl)pentane is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity to the molecule. This compound is used in various scientific research applications due to its distinctive chemical structure.
Wissenschaftliche Forschungsanwendungen
2,3-Dichlorononafluoro-2-(trifluoromethyl)pentane is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in the synthesis of other fluorinated compounds.
Biology: In the study of fluorinated biomolecules and their interactions.
Medicine: For the development of pharmaceuticals with enhanced stability and bioavailability.
Industry: In the production of advanced materials and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation process, which involves the addition of trifluoromethyl radicals to a suitable precursor . This reaction is often carried out under controlled conditions using specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where the precursor compounds are subjected to fluorinating agents under high pressure and temperature. The use of specialized equipment and safety protocols is essential due to the highly reactive nature of fluorine.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichlorononafluoro-2-(trifluoromethyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: Where chlorine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons, respectively.
Radical Reactions: Particularly involving the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents: Such as elemental fluorine or fluorine-containing compounds.
Catalysts: Including metal-based catalysts for facilitating radical reactions.
Solvents: Such as dichloromethane or acetonitrile, which provide a suitable medium for the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while radical reactions can produce complex fluorinated organic compounds.
Wirkmechanismus
The mechanism of action of 2,3-Dichlorononafluoro-2-(trifluoromethyl)pentane involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances the compound’s ability to participate in various chemical reactions, often through radical intermediates. These interactions can lead to the formation of stable products with unique properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dichlorononafluoro-2-(difluoromethyl)pentane
- 2,3-Dichlorononafluoro-2-(pentafluoroethyl)pentane
- 2,3-Dichlorononafluoro-2-(hexafluoropropyl)pentane
Uniqueness
2,3-Dichlorononafluoro-2-(trifluoromethyl)pentane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable for various scientific and industrial applications .
Eigenschaften
IUPAC Name |
2,3-dichloro-1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F12/c7-1(4(12,13)14,5(15,16)17)2(8,9)3(10,11)6(18,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHDZBVFOMETSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)Cl)(C(F)(F)F)(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604005 | |
| Record name | 2,3-Dichloro-1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80201-33-8 | |
| Record name | 2,3-Dichloro-1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;hydrochloride](/img/structure/B1612644.png)
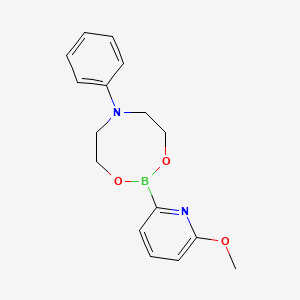
![[[(2R)-2-[(1R)-1-(4-Amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1612646.png)
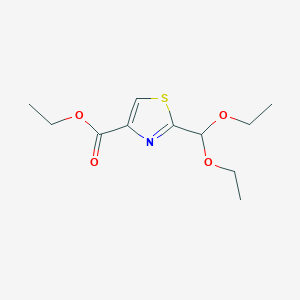
![3-[(E)-2-[3,5-bis[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]ethenyl]-9-ethylcarbazole](/img/structure/B1612651.png)
![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-yl-acetic acid](/img/structure/B1612652.png)

![tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate](/img/structure/B1612655.png)
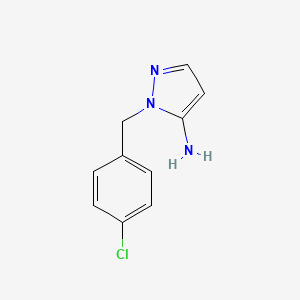
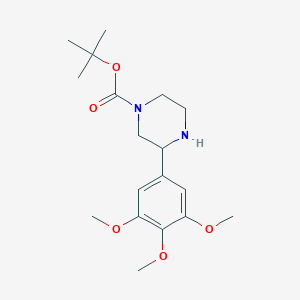
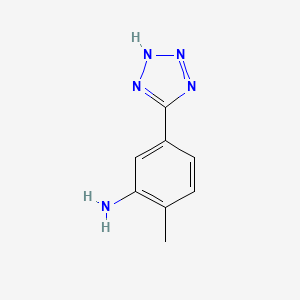
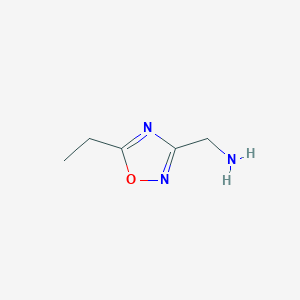
![2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde](/img/structure/B1612665.png)
